molecular formula C22H23N3O5S B2681040 N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021227-60-0

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2681040
CAS No.: 1021227-60-0
M. Wt: 441.5
InChI Key: NWCVGCRUTYLBPT-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide is a recognized and potent ATP-competitive inhibitor selectively targeting Polo-like kinase 1 (PLK1) Source . PLK1 is a serine/threonine kinase that functions as a master regulator of mitotic entry, spindle formation, and chromosome segregation, making it a critical protein in cell cycle progression Source . Its primary research value lies in its application as a chemical probe to dissect the complex roles of PLK1 in mitosis and to investigate the consequences of its inhibition in various cellular models. By selectively inhibiting PLK1, this compound induces mitotic arrest and apoptosis in proliferating cells, providing a powerful tool for studying cell cycle checkpoints and mitotic catastrophe Source . Consequently, it is extensively used in preclinical oncology research to explore targeted cancer therapies, particularly for cancers characterized by uncontrolled proliferation and genomic instability. Studies utilizing this inhibitor contribute significantly to understanding the mechanisms of PLK1-driven tumorigenesis and validating PLK1 as a high-value therapeutic target Source .

Properties

IUPAC Name

N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-17-11-16(12-18(29-2)20(17)30-3)23-19(26)10-9-15-13-31-22(24-15)25-21(27)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCVGCRUTYLBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted thiazole compounds.

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the evidence, focusing on substituent variations, synthetic yields, and inferred biological relevance.

Thiazole Derivatives with Benzamide Substituents

Several compounds in and share the thiazole-benzamide backbone but differ in substituents:

  • Compound 4g (): N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. Key Difference: Incorporates a pyridinyl group at position 4 and a 4-methylpiperazinylmethyl substituent at position 3.
  • Compound 4 (): (S)-2-(1-Amino-2-methylpropyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide. Key Difference: Replaces the benzamide with a carboxamide group and introduces a chiral 2-methylpropylamino side chain. Significance: The stereochemistry may influence target binding, as seen in peptidomimetic analogues .

Thiazole-Pyrimidine Hybrids

Compounds in and feature thiazole-pyrimidine hybrids, diverging significantly from the target compound:

  • Compound 4l (): 2-Methyl-N⁴-(3-morpholinopropyl)-N⁶-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine. Key Difference: Pyrimidine ring at positions 4 and 6, with morpholinopropyl and trimethoxyphenyl groups. Synthetic Yield: 68%, purified via FCC column chromatography. Significance: Pyrimidine-thiazole hybrids are explored for dual kinase and tubulin inhibition .
  • Compound 4j (): 2-((2-Methyl-6-((4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)amino)pyrimidin-4-yl)amino)ethan-1-ol. Key Difference: Hydroxyl-containing side chain at position 4 of the pyrimidine. Synthetic Yield: 92%, highlighting efficient coupling strategies .

Amino Acid-Derived Thiazoles

and describe peptidomimetic thiazoles with amino acid backbones:

  • Compound 83 () : (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide.
    • Key Difference : Difluorocyclohexyl and thioamide groups replace the benzamide and ketone linker.
    • Significance : Fluorine atoms enhance metabolic stability and membrane permeability .

Structural and Functional Comparison Table

Compound Name/ID Core Structure Key Substituents Synthetic Yield Biological Relevance (Inferred) Reference
Target Compound Thiazole-benzamide 3-Oxo-propylamino linker to 3,4,5-trimethoxyphenyl N/A Potential tubulin inhibition N/A
4g () Thiazole-benzamide 4-(Pyridin-3-yl), 5-(4-methylpiperazinylmethyl) Not reported Enhanced solubility and target engagement
4l () Thiazole-pyrimidine 4-(3,4,5-Trimethoxyphenyl), 6-(3-morpholinopropyl) 68% Anticancer screening via NCI-60 assay
4j () Thiazole-pyrimidine 4-(3,4,5-Trimethoxyphenyl), hydroxyl-ethylamino pyrimidine 92% High-yield synthesis for lead optimization
Compound 4 () Thiazole-carboxamide Chiral 2-methylpropylamino side chain 74% Stereospecific bioactivity

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s 3-oxo-propylamino linker may be synthesized via methods similar to (amide coupling, 74% yield), though yields vary with substituent complexity .
  • Biological Screening: Analogous compounds (e.g., 4l in ) were tested in the NCI-60 panel using the SRB assay (), a robust cytotoxicity screen .
  • Structure-Activity Relationships (SAR) :
    • Trimethoxyphenyl Group : Critical for antiproliferative activity in multiple analogs .
    • Benzamide vs. Carboxamide : Benzamide may improve metabolic stability over carboxamide derivatives .

Biological Activity

N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring and a benzamide moiety, which are significant in its biological interactions. The presence of the 3,4,5-trimethoxyphenyl group enhances its lipophilicity and biological activity.

The mechanism by which this compound exerts its effects involves:

  • Targeting Specific Enzymes : The compound acts as an inhibitor for various kinases involved in cancer progression.
  • Inducing Apoptosis : It promotes programmed cell death in cancer cells through caspase activation.
  • Disruption of Cellular Processes : By forming covalent bonds with nucleophilic sites on proteins, it can inhibit enzymatic activities crucial for tumor growth.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Cell Proliferation : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
    • A549 Cell Line : IC50 = 1.35 µM
    • HT-29 Cell Line : IC50 = 1.18 µM
  • Mechanistic Studies : A study demonstrated that the compound inhibits the EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in cancers. The inhibition was noted to be more effective than standard treatments like gefitinib and erlotinib in specific cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

  • Inhibition of Pro-inflammatory Cytokines : It reduces levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study explored the effects of this compound on human lung cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved caspase 3.

Cell LineIC50 (µM)Mechanism
A5491.35EGFR Inhibition
HT-291.18Apoptosis Induction

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties using LPS-stimulated macrophages. The compound significantly reduced nitric oxide production and pro-inflammatory cytokine release.

TreatmentNO Production (µM)Cytokine Levels (pg/mL)
Control25TNF-alpha: 150
N-(...)10TNF-alpha: 75

Q & A

Q. Optimization factors :

  • Temperature control during reflux (e.g., 80–100°C for 6–12 hours) .
  • Catalysts: Copper iodide and (S)-proline enhance yields in azide-alkyne cycloadditions .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Basic: Which analytical methods are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and substituent positions (e.g., δ 3.6–3.8 ppm for methoxy groups) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 467.50 [M+H]⁺ for analogs) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 3% vs. 75%)?

Answer:
Discrepancies arise from:

  • Reagent stoichiometry : Excess amines (1.2–1.5 eq) improve coupling efficiency .
  • Side reactions : Competing pathways (e.g., oxidation of thiols) require inert atmospheres or antioxidants .
  • Purification losses : Low-yield compounds (e.g., 3%) may form stable byproducts; optimize gradients in column chromatography .

Method : Use design-of-experiment (DoE) approaches to screen variables (temperature, solvent, catalyst) systematically.

Advanced: What mechanistic insights explain its biological activity, and how can target selectivity be validated?

Answer:

  • Enzyme inhibition : The trimethoxyphenyl group mimics ATP-binding motifs, potentially inhibiting kinases or carbonic anhydrase IX (Ki < 100 nM) .
  • Receptor interactions : Thiazole aromaticity enables π-π stacking with hydrophobic enzyme pockets .

Q. Validation strategies :

  • Kinase profiling : Use radiometric assays or fluorescence polarization to test selectivity across isoforms .
  • Computational docking : Predict binding modes with AutoDock Vina or Schrödinger Suite .

Advanced: How can structural modifications enhance solubility and bioavailability?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or PEG chains) at the benzamide position .
  • Prodrug strategies : Mask the 3-oxo group as an ester for improved membrane permeability .
  • Salt formation : Use hydrochloride salts to increase aqueous solubility .

Analytical validation : Measure logP via shake-flask method and solubility in PBS (pH 7.4) .

Basic: What in vitro assays are recommended for preliminary anticancer activity screening?

Answer:

  • Sulforhodamine B (SRB) assay : Quantify cell viability in NCI-60 cancer cell lines (IC₅₀ < 10 μM considered potent) .
  • Apoptosis assays : Annexin V/PI staining to detect early/late apoptotic cells .

Advanced: How does stereochemistry (e.g., S/R-configuration) impact biological activity?

Answer:

  • Chiral centers : (S)-configured analogs (e.g., compound 60) show 10-fold higher potency than (R)-isomers due to better target fitting .
  • Resolution methods : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

Basic: What computational tools predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : SwissADME or ADMETlab estimate CYP450 metabolism and hERG inhibition .
  • Metabolite ID : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation to confirm target binding .
  • RNAi knockdown : Compare compound efficacy in target-knockdown vs. wild-type cells .

Advanced: What strategies mitigate off-target effects in vivo?

Answer:

  • Pharmacophore refinement : Remove/replace moieties with high promiscuity (e.g., nitro groups) .
  • Dose optimization : Perform PK/PD studies in rodent models to establish therapeutic windows .

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